Luciferase Substrate Discrimination: Datpalphas vs. Natural dATP in Pyrosequencing Signal-to-Noise
In the pyrosequencing system, natural dATP serves as a luciferase substrate and generates a high background bioluminescent signal. In contrast, Datpalphas (dATPαS) is efficiently incorporated by DNA polymerase but is not recognized by luciferase, eliminating adenosine-specific background [1]. This functional discrimination is the foundational reason dATPαS replaced dATP in all commercial pyrosequencing chemistries.
| Evidence Dimension | Luciferase substrate recognition |
|---|---|
| Target Compound Data | Not recognized by firefly luciferase; no bioluminescence signal above baseline |
| Comparator Or Baseline | Natural dATP: strong luciferase substrate; produces high bioluminescence background |
| Quantified Difference | dATPαS eliminates adenosine-specific luciferase background, enabling detection of DNA polymerase-dependent PPi release; signal-to-noise ratio substantially increased (qualitative transformation from unworkable to measurable) |
| Conditions | In vitro pyrosequencing system using ATP sulfurylase and firefly luciferase (ELIDA assay) |
Why This Matters
Procurement of standard dATP for pyrosequencing will yield a non-functional assay due to pervasive background; Datpalphas is the only adenosine nucleotide enabling luciferase-based real-time DNA sequencing.
- [1] M. Ronaghi, et al. (1996). Real-time DNA sequencing using detection of pyrophosphate release. Anal. Biochem., 242(1):84-89. View Source
